molecular formula C18H13F2NO5S B2743696 (5-Phenylisoxazol-3-yl)methyl 2-((difluoromethyl)sulfonyl)benzoate CAS No. 1203418-38-5

(5-Phenylisoxazol-3-yl)methyl 2-((difluoromethyl)sulfonyl)benzoate

Cat. No. B2743696
CAS RN: 1203418-38-5
M. Wt: 393.36
InChI Key: CDHXZPCYVSMRPK-UHFFFAOYSA-N
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Description

(5-Phenylisoxazol-3-yl)methyl 2-((difluoromethyl)sulfonyl)benzoate is a chemical compound with potential applications in scientific research. It is a sulfonamide-based inhibitor of a specific enzyme, which makes it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

Julia-Kocienski Olefination in Synthesis

The Julia-Kocienski olefination is a powerful synthetic reaction used for the construction of carbon-carbon double bonds. Research on sulfones, similar to the difluoromethylsulfonyl group present in the query compound, demonstrates their utility in Julia-Kocienski olefination, enabling the synthesis of complex olefinic structures. This method has been applied in the synthesis of methoxylated stilbenes, which are compounds of interest for their potential health benefits, including trimethylated resveratrol (Alonso, D. A., Fuensanta, M., Nájera, C., & Varea, M., 2005).

Antimicrobial and Antitubercular Agents

Sulfonyl derivatives, similar to the "(5-Phenylisoxazol-3-yl)methyl 2-((difluoromethyl)sulfonyl)benzoate" structure, have been synthesized and evaluated for their antimicrobial and antitubercular properties. These compounds have shown significant activity against various bacteria and Mycobacterium tuberculosis, highlighting the potential of sulfonyl-containing compounds in therapeutic applications (Suresh Kumar, G. V., Rajendra Prasad, Y., & Chandrashekar, S., 2013).

Photolytic Transformations in Organic Synthesis

The reactivity of compounds containing phenylethynyl sulfones and their transformations under photolytic conditions have been studied, indicating the potential for synthesizing complex organic structures through light-induced reactions. Such research provides a basis for understanding how the "this compound" might behave under similar conditions (Vasin, V., Masterova, Yu. Yu., Razin, V. V., & Somov, N., 2014).

properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(difluoromethylsulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO5S/c19-18(20)27(23,24)16-9-5-4-8-14(16)17(22)25-11-13-10-15(26-21-13)12-6-2-1-3-7-12/h1-10,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHXZPCYVSMRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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